
N-Boc-N5-Cbz-D-ornithine succinimido ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-ORN(Z)-OSU: N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine , is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a benzyloxycarbonyl (Z) protecting group at the delta-amino position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-ORN(Z)-OSU typically involves the protection of the amino groups of ornithine. The process begins with the protection of the alpha-amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the delta-amino group using the benzyloxycarbonyl (Z) group. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of BOC-ORN(Z)-OSU follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: BOC-ORN(Z)-OSU undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protecting groups under acidic or hydrogenolytic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.
Coupling: DCC or DIC in the presence of a base like DIPEA in solvents such as DMF or dichloromethane (DCM).
Major Products:
Deprotected Ornithine: After removal of protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry: BOC-ORN(Z)-OSU is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, BOC-ORN(Z)-OSU is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. It is also employed in the synthesis of peptide hormones and enzyme inhibitors .
Industry: In the pharmaceutical industry, BOC-ORN(Z)-OSU is used in the production of therapeutic peptides and peptide-based vaccines. It is also utilized in the development of diagnostic tools and biosensors .
Mechanism of Action
Mechanism: The primary function of BOC-ORN(Z)-OSU in peptide synthesis is to protect the amino groups of ornithine, preventing unwanted side reactions during the synthesis process. The Boc and Z groups are selectively removed under specific conditions, allowing for the controlled formation of peptide bonds .
Molecular Targets and Pathways: BOC-ORN(Z)-OSU itself does not have direct biological targets, as its role is primarily in chemical synthesis. the peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and other proteins .
Comparison with Similar Compounds
BOC-Lys(Z)-OH: Similar protecting groups but used for lysine.
Fmoc-Orn(Boc)-OH: Uses a different protecting group (Fmoc) for the alpha-amino group.
BOC-Arg(Z)-OH: Used for arginine with similar protecting groups.
Uniqueness: BOC-ORN(Z)-OSU is unique in its specific use for ornithine, providing a versatile tool for the synthesis of peptides containing ornithine residues. Its dual protection strategy ensures high selectivity and efficiency in peptide synthesis .
Properties
Molecular Formula |
C22H29N3O8 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30) |
InChI Key |
AQJOXCKZJOXIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



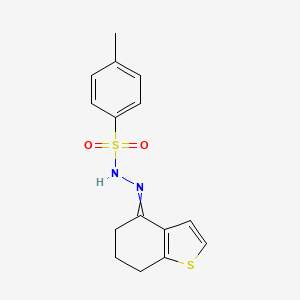
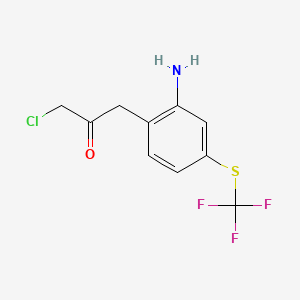
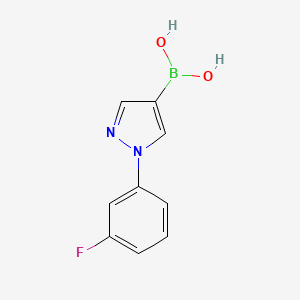
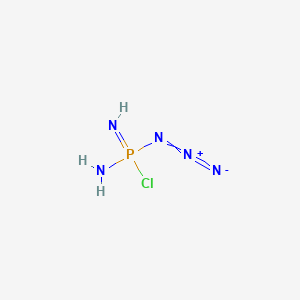
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)
![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
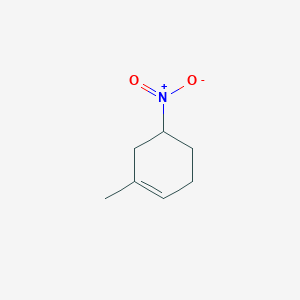
![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)
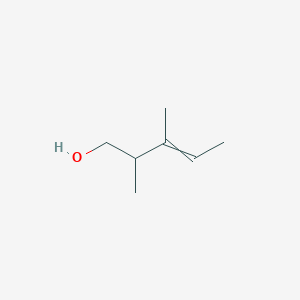

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
